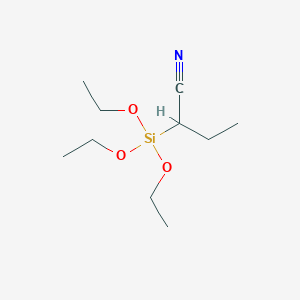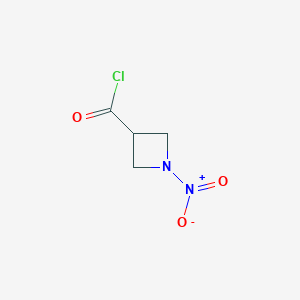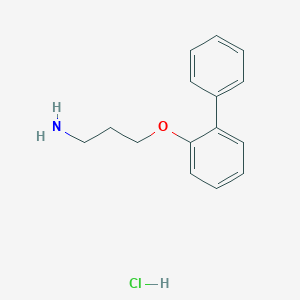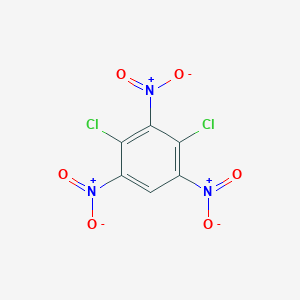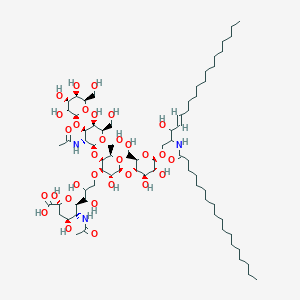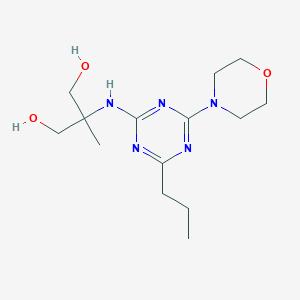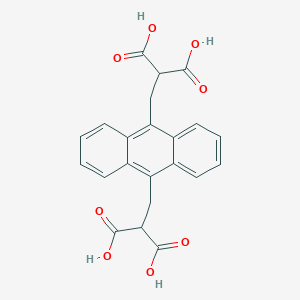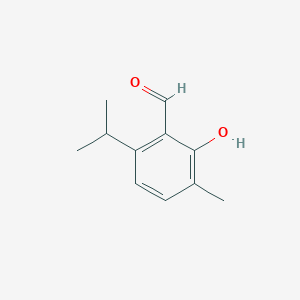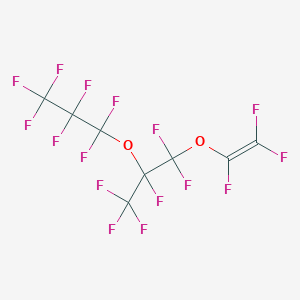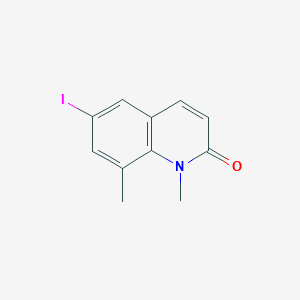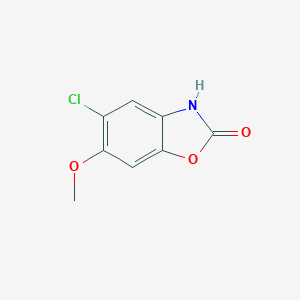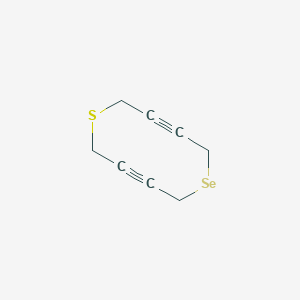
1-Thia-6-selenacyclodeca-3,8-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-6-selenacyclodeca-3,8-diyne is a heterocyclic compound that contains both sulfur and selenium atoms in its structure. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and catalysis.
Mechanism Of Action
The mechanism of action of 1-Thia-6-selenacyclodeca-3,8-diyne is not fully understood. However, it has been proposed that the compound acts by inducing oxidative stress in cells, leading to DNA damage and apoptosis. It has also been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation and metabolism.
Biochemical And Physiological Effects
Studies have shown that 1-Thia-6-selenacyclodeca-3,8-diyne can induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic proteins. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, the compound has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Thia-6-selenacyclodeca-3,8-diyne in lab experiments is its unique structure, which allows for the synthesis of novel materials and the development of new catalysts. However, the compound has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. In addition, the compound is relatively unstable and can decompose under certain conditions, which may affect the reproducibility of results.
Future Directions
There are several future directions for research on 1-Thia-6-selenacyclodeca-3,8-diyne. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields such as energy storage and environmental remediation. In addition, further studies are needed to elucidate the mechanism of action of 1-Thia-6-selenacyclodeca-3,8-diyne and to identify its molecular targets in cells.
Synthesis Methods
The synthesis of 1-Thia-6-selenacyclodeca-3,8-diyne involves the reaction of 1,6-dichlorohexane with sodium selenide and sodium sulfide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including the formation of a palladium complex and subsequent elimination of chloride ions to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and solvent.
Scientific Research Applications
1-Thia-6-selenacyclodeca-3,8-diyne has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated as a potential antimicrobial agent against bacterial and fungal infections. In materials science, 1-Thia-6-selenacyclodeca-3,8-diyne has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and electrical conductivity. It has also been studied as a catalyst for various organic reactions.
properties
CAS RN |
127793-17-3 |
|---|---|
Product Name |
1-Thia-6-selenacyclodeca-3,8-diyne |
Molecular Formula |
C8H8SSe |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
1-thia-6-selenacyclodeca-3,8-diyne |
InChI |
InChI=1S/C8H8SSe/c1-3-7-10-8-4-2-6-9-5-1/h5-8H2 |
InChI Key |
GFFMWKZLZVLHEU-UHFFFAOYSA-N |
SMILES |
C1C#CC[Se]CC#CCS1 |
Canonical SMILES |
C1C#CC[Se]CC#CCS1 |
Other CAS RN |
127793-17-3 |
synonyms |
1-thia-6-selenacyclodeca-3,8-diyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



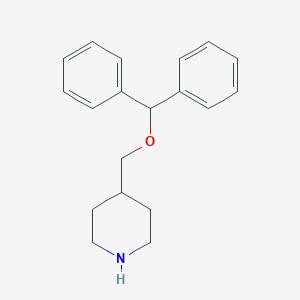
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
